molecular formula C8H11ClN2 B2628052 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine CAS No. 1082658-26-1

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine

Cat. No.: B2628052
CAS No.: 1082658-26-1
M. Wt: 170.64
InChI Key: URSQXNVFZREMFE-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine is a heterocyclic organic compound with the molecular formula C8H11ClN2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position, a methyl group at the fourth position, and an isopropyl group at the sixth position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine typically involves the chlorination of 4-methyl-6-(propan-2-yl)pyrimidine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve 4-methyl-6-(propan-2-yl)pyrimidine in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue refluxing the mixture for several hours until the reaction is complete.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group at the fourth position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (H2) atmosphere.

Major Products Formed

    Nucleophilic substitution: Formation of 2-alkoxy-4-methyl-6-(propan-2-yl)pyrimidine or 2-thio-4-methyl-6-(propan-2-yl)pyrimidine.

    Oxidation: Formation of 2-chloro-4-formyl-6-(propan-2-yl)pyrimidine or 2-chloro-4-carboxy-6-(propan-2-yl)pyrimidine.

    Reduction: Formation of 2-chloro-4-methyl-6-(propan-2-yl)dihydropyrimidine.

Scientific Research Applications

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in target organisms.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpyrimidine: Lacks the isopropyl group at the sixth position, resulting in different chemical and biological properties.

    2-Chloro-6-methylpyrimidine: Lacks the methyl group at the fourth position, affecting its reactivity and applications.

    4-Methyl-6-(propan-2-yl)pyrimidine:

Uniqueness

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both the chlorine atom and the isopropyl group enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in various applications.

Properties

IUPAC Name

2-chloro-4-methyl-6-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-5(2)7-4-6(3)10-8(9)11-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSQXNVFZREMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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